![molecular formula C16H19Cl2N3O B2499354 N-(1-cyanocycloheptyl)-2-[(2,4-dichlorophenyl)amino]acetamide CAS No. 1147389-58-9](/img/structure/B2499354.png)
N-(1-cyanocycloheptyl)-2-[(2,4-dichlorophenyl)amino]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanocycloheptyl)-2-[(2,4-dichlorophenyl)amino]acetamide, commonly known as CCI-779, is a chemical compound that belongs to the rapamycin family of drugs. It is a potent inhibitor of the mammalian target of rapamycin (mTOR) pathway, which is an important regulator of cell growth, proliferation, and survival. CCI-779 has been extensively studied for its potential applications in cancer treatment and other diseases.
作用机制
The N-(1-cyanocycloheptyl)-2-[(2,4-dichlorophenyl)amino]acetamide pathway is a complex signaling network that regulates various cellular processes, including protein synthesis, autophagy, and metabolism. CCI-779 inhibits this pathway by binding to the intracellular protein FKBP12, which then binds to and inhibits the activity of this compound complex 1 (N-(1-cyanocycloheptyl)-2-[(2,4-dichlorophenyl)amino]acetamideC1). This leads to a decrease in protein synthesis and cell growth, ultimately resulting in cell death.
Biochemical and Physiological Effects:
In addition to its antitumor activity, CCI-779 has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit angiogenesis, the process by which new blood vessels form, which is important for tumor growth and metastasis. CCI-779 has also been shown to have immunosuppressive effects, which may be beneficial in certain autoimmune and inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of CCI-779 is its potent and selective inhibition of the N-(1-cyanocycloheptyl)-2-[(2,4-dichlorophenyl)amino]acetamide pathway, which makes it a valuable tool for studying the role of this pathway in various cellular processes. However, CCI-779 is also known to have off-target effects on other signaling pathways, which can complicate its use in certain experiments. Additionally, CCI-779 is a relatively complex molecule that requires specialized synthesis methods, which may limit its availability and use in certain labs.
未来方向
There are several potential future directions for research on CCI-779. One area of interest is the development of new analogs or derivatives of CCI-779 that have improved potency, selectivity, or pharmacokinetic properties. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to CCI-779 treatment. Finally, there is ongoing research on the combination of CCI-779 with other drugs or therapies, which may enhance its antitumor activity or overcome resistance mechanisms.
合成方法
The synthesis of CCI-779 involves several steps, starting with the reaction of 2,4-dichlorophenylhydrazine with cycloheptanone to form a hydrazone intermediate. This intermediate is then reacted with ethyl chloroacetate to form the corresponding ester, which is subsequently hydrolyzed to give the final product, CCI-779.
科学研究应用
CCI-779 has been studied extensively in preclinical and clinical settings for its potential applications in cancer treatment. It has been shown to have potent antitumor activity in a variety of cancer cell lines, including breast, prostate, lung, and ovarian cancers. CCI-779 works by inhibiting the N-(1-cyanocycloheptyl)-2-[(2,4-dichlorophenyl)amino]acetamide pathway, which is frequently dysregulated in cancer cells and plays a key role in tumor growth and progression.
属性
IUPAC Name |
N-(1-cyanocycloheptyl)-2-(2,4-dichloroanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2N3O/c17-12-5-6-14(13(18)9-12)20-10-15(22)21-16(11-19)7-3-1-2-4-8-16/h5-6,9,20H,1-4,7-8,10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGKFKOONCGJCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)CNC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2499272.png)
![Ethyl 3-(4-chlorophenyl)-5-(2-(4-nitrophenyl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2499273.png)
![6-Methyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2499274.png)
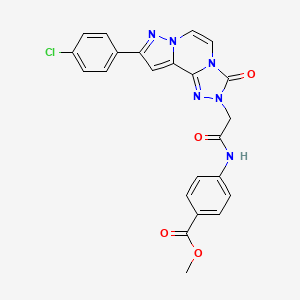


![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2499284.png)
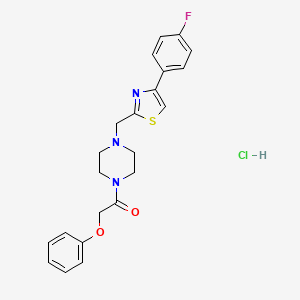
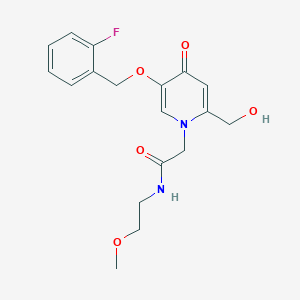
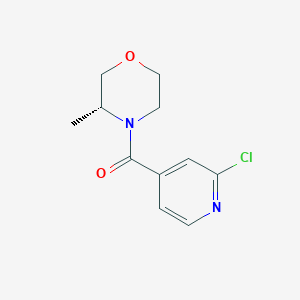
![ethyl 2-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2499289.png)
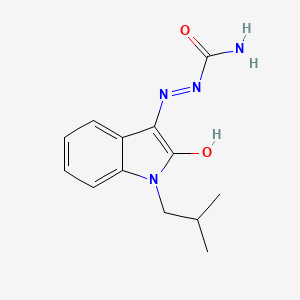
![2-({4-allyl-5-[(3,4-dichloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-isopropyl-N-phenylacetamide](/img/structure/B2499293.png)
